molecular formula C12H15NO3 B8665459 Methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B8665459
M. Wt: 221.25 g/mol
InChI Key: IEWRJKSNGPSQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 1-cyclopentyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-6-7-11(14)13(8-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

IEWRJKSNGPSQJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-oxo-6H-pyran-3-carboxylate (Aldrich, 4.00 g, 26.0 mmol) was placed in a 500 mL rbf before 1,4-dioxane (40.0 mL) was added via syringe. After 5 min, cyclopentyl amine (13.0 mL) was added via syringe and the reaction was allowed to stir for 14 h before the volatiles were removed by rotary evaporation. The solid residue was dissolved in diethyl ether (100 mL) and then washed with HCl (10%, 1×100 mL), NaHCO3 (sat, 1×100 mL), brine (sat 100 mL), and dried with magnesium sulfate. The dried solution was filtered and concentrated to provide 4.95 g of crude oil which was purified by a 120 g normal phase Isco column chromatography (50% EtOAc-100% EtOAc in hexanes) to give 2.38 g of methyl 1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate. MS m/z: 222 (M+1). This methyl ester was dissolved in THF (30 mL) and water was added (10 mL) before the addition of LiOH monohydrate (1.20 g) and then reaction was placed in a 70° C. oil bath for 2 h. The reaction was cooled and the bulk of the THF was removed by rotary evaporation. The reaction was then poured into a separatory funnel and HCl (10%, 75 mL) was added before extracting with diethyl ether (3×100 mL). The combined organics were washed with brine (sat, 200 mL) and dried with magnesium sulfate. The solution was filtered and concentrated to provide an off white solid (920 mg). MS m/z: 208 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Through a solution of methyl 5-bromo-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate (300 mg, 1 mmol) and Pd/C (300 mg) in methanol (30 mL) was bubbled H2 through a balloon for 48 h. The mixture was filtered through Celite® and concentrated to afford the title compound. MS m/z: 222 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

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